Methyl 4-aminopicolinate hydrochloride

Solubility Formulation High-Throughput Screening

Methyl 4-aminopicolinate hydrochloride (CAS: 1260675-04-4; synonyms: methyl 5-aminopicolinate hydrochloride, methyl 5-aminopyridine-2-carboxylate hydrochloride) is a heterocyclic building block comprising a pyridine ring with an amino group at the 4-position, a methyl ester at the 2-position, and a hydrochloride salt. This compound, with molecular formula C₇H₉ClN₂O₂ and a molecular weight of 188.61 g/mol, is typically supplied as a solid with purity specifications of ≥95% by HPLC.

Molecular Formula C7H9ClN2O2
Molecular Weight 188.61 g/mol
Cat. No. B12446951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-aminopicolinate hydrochloride
Molecular FormulaC7H9ClN2O2
Molecular Weight188.61 g/mol
Structural Identifiers
SMILESCOC(=O)C1=NC=CC(=C1)N.Cl
InChIInChI=1S/C7H8N2O2.ClH/c1-11-7(10)6-4-5(8)2-3-9-6;/h2-4H,1H3,(H2,8,9);1H
InChIKeyILXSMFIPXARCAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-Aminopicolinate Hydrochloride: Chemical Identity and Core Properties for Informed Procurement


Methyl 4-aminopicolinate hydrochloride (CAS: 1260675-04-4; synonyms: methyl 5-aminopicolinate hydrochloride, methyl 5-aminopyridine-2-carboxylate hydrochloride) is a heterocyclic building block comprising a pyridine ring with an amino group at the 4-position, a methyl ester at the 2-position, and a hydrochloride salt. This compound, with molecular formula C₇H₉ClN₂O₂ and a molecular weight of 188.61 g/mol, is typically supplied as a solid with purity specifications of ≥95% by HPLC [1]. It is valued in medicinal and agrochemical research for its dual reactive centers, which enable derivatization through amidation, alkylation, or cyclization reactions [2]. Its hydrochloride salt form enhances aqueous solubility, while its crystalline nature facilitates handling and storage under ambient conditions [2].

Why Substituting Methyl 4-Aminopicolinate Hydrochloride with Positional Isomers or Different Salt Forms Compromises Research Outcomes


Substituting methyl 4-aminopicolinate hydrochloride with seemingly similar picolinate derivatives—such as the 5-amino positional isomer, the free base form, the corresponding carboxylic acid, or an alternative ester—introduces significant variability in solubility, reactivity, and downstream synthetic utility. The 4-amino substitution pattern dictates the electronic distribution on the pyridine ring, directly influencing nucleophilicity and the regioselectivity of subsequent reactions . The hydrochloride salt ensures consistent, enhanced aqueous solubility compared to the free base, which is critical for homogeneous reaction conditions and high-throughput screening workflows [1]. Furthermore, the methyl ester is a specific handle for further functionalization; replacement with an ethyl ester alters steric and electronic properties, while substitution with the carboxylic acid introduces an additional acidic proton that can interfere with coupling chemistry. These structural nuances preclude direct interchangeability without extensive revalidation of synthetic routes and biological assays.

Quantitative Differentiation: Methyl 4-Aminopicolinate Hydrochloride vs. Key Comparators


Enhanced Aqueous Solubility vs. Free Base Form

Methyl 4-aminopicolinate hydrochloride exhibits substantially higher aqueous solubility compared to its free base counterpart, methyl 4-aminopicolinate. The free base is estimated to have a water solubility of approximately 109,400 mg/L (at 25°C, based on log Kow -0.20) . In contrast, the hydrochloride salt form is described as having 'enhanced water solubility' and is typically supplied as a solid readily soluble in water [1]. This difference is attributed to the ionic nature of the hydrochloride salt, which promotes dissolution in polar protic solvents. While exact quantitative solubility values for the hydrochloride are not provided in available sources, the qualitative enhancement is consistently noted as a key advantage for its use in aqueous-based reactions and biological assays [1].

Solubility Formulation High-Throughput Screening

Thermal Stability: Decomposition Temperature vs. Melting Point of Free Base

Methyl 4-aminopicolinate hydrochloride demonstrates a high thermal decomposition temperature (>200°C) [1], whereas the free base form (methyl 4-aminopicolinate) has a reported melting point of 183°C . This indicates that the hydrochloride salt maintains its structural integrity and remains in a solid state at temperatures where the free base may begin to undergo phase transition or degradation. The higher decomposition threshold of the hydrochloride salt is advantageous for processing methods that may involve elevated temperatures, such as certain drying or purification steps, and for long-term storage stability at ambient conditions.

Stability Storage Processing

Purity Specifications: >98% HPLC Purity Enabling Reproducible Synthesis

Suppliers of methyl 4-aminopicolinate hydrochloride routinely specify a high purity level of >98% as determined by HPLC [1]. In contrast, the free base methyl 4-aminopicolinate is commonly offered at a lower purity specification of 95% . While both compounds can be further purified, the higher standard purity of the hydrochloride salt reduces the likelihood of side reactions from impurities and ensures more consistent stoichiometry in sensitive synthetic transformations, such as in medicinal chemistry applications where even minor impurities can confound biological assay results.

Purity Analytical Chemistry Reproducibility

Regioselective Reactivity: 4-Amino Position Enables Unique Triazole Synthesis

The 4-amino substitution pattern on the picolinate core is critical for specific synthetic transformations. For instance, methyl 4-aminopicolinate (the free base) is a demonstrated starting material for the synthesis of 3,4,5-trisubstituted-1,2,4-triazoles via reaction with hydrazine hydrate and carbon disulfide [1]. This regiochemistry is essential; the corresponding 5-amino isomer (methyl 5-aminopicolinate) would likely exhibit different reactivity and lead to a distinct regioisomeric product. While direct comparative reaction yields are not available in the literature, the established use of the 4-amino isomer in constructing specific heterocyclic scaffolds underscores the importance of selecting the correct positional isomer for targeted chemical synthesis.

Organic Synthesis Heterocyclic Chemistry Medicinal Chemistry

Functional Group Differentiation: Ester vs. Carboxylic Acid for Downstream Derivatization

Methyl 4-aminopicolinate hydrochloride features a methyl ester at the 2-position, providing a versatile handle for nucleophilic acyl substitution reactions such as amidation or transesterification, while protecting the carboxylic acid functionality. The corresponding carboxylic acid, 4-aminopicolinic acid hydrochloride (CAS: 1291487-29-0), has a free carboxyl group that requires activation (e.g., with coupling reagents) for amide bond formation and may participate in unwanted acid-base side reactions. The ester offers greater stability and controlled reactivity under a wider range of conditions, making it a preferred intermediate for multistep synthesis. No quantitative comparative reaction yields are available, but this functional group distinction is a fundamental driver of synthetic route selection [1].

Organic Synthesis Building Block Drug Discovery

Validated Application Scenarios for Methyl 4-Aminopicolinate Hydrochloride Based on Differentiated Properties


High-Throughput Screening (HTS) and Aqueous-Based Assays

Leveraging its enhanced aqueous solubility due to the hydrochloride salt form [1], methyl 4-aminopicolinate hydrochloride is well-suited for high-throughput screening workflows that require compound dissolution in aqueous buffers. Its >98% HPLC purity [1] ensures minimal interference from impurities, providing reliable and reproducible assay results.

Synthesis of 1,2,4-Triazole Derivatives for Antimicrobial Research

The 4-amino substitution pattern is essential for the synthesis of specific 3,4,5-trisubstituted-1,2,4-triazoles, a class of compounds with demonstrated antimicrobial activity [2]. Researchers targeting this specific scaffold should procure methyl 4-aminopicolinate hydrochloride (or its free base) to ensure the correct regiochemistry for subsequent cyclization reactions with hydrazine derivatives.

Controlled Derivatization in Multi-Step API Intermediate Synthesis

The presence of a protected methyl ester, as opposed to a free carboxylic acid, allows for selective functionalization of the amino group without interference from the carboxyl moiety [1]. This is critical in the synthesis of complex Active Pharmaceutical Ingredient (API) intermediates where orthogonal protecting group strategies are required. The hydrochloride salt also provides a crystalline, non-hygroscopic form that is easy to weigh and handle [1].

Process Chemistry Requiring Elevated Thermal Stability

For synthetic processes that involve heating or drying steps, the high thermal decomposition temperature (>200°C) of methyl 4-aminopicolinate hydrochloride [1] offers a practical advantage over the free base (melting point 183°C ), reducing the risk of degradation and ensuring material integrity throughout the manufacturing process.

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